2-(4-Chloro-2-methylphenoxy)-2,2-difluoroacetic acid
Overview
Description
2-(4-Chloro-2-methylphenoxy)-2,2-difluoroacetic acid is a chlorinated benzoic acid derivative . It is a herbicide and various MCPA-mineralising bacterial combinations have been tested .
Synthesis Analysis
The synthesis of ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation has been reported . The synthesis of ILs was performed by neutralizing the synthesized hydroxides with (4-chloro-2-methylphenoxy)acetic acid (MCPA) with yields of 93–99% .Molecular Structure Analysis
The optimized molecular geometry and the fundamental vibrational frequencies of 4-methyl-phenoxyacetic acid (4MPA), 4-acetyl-phenoxyacetic acid (4APA) and 4-tert-butyl-phenoxyacetic acid (4TBPA) have been computed using density functional theory (DFT) method with 6–311++G (d,p) basis set .Chemical Reactions Analysis
The band gap energy of HOMO and LUMO depicts the charge transfer interactions occurring within the molecules . Global reactivity descriptors have been utilized to assess the chemical reactivity .Physical And Chemical Properties Analysis
The basic physicochemical properties of the obtained ionic liquids (solubility and thermal stability) were characterized .Scientific Research Applications
Analytical Methods
A key application of 2-(4-Chloro-2-methylphenoxy)-2,2-difluoroacetic acid, also known as MCPA, is in analytical chemistry. It has been used in the development of sensitive quantitative methods for gas-chromatographic determination, particularly in natural water. For instance, Agemian and Chau (1976) demonstrated a method for determining MCPA in water, highlighting its sensitivity and efficiency Agemian & Chau, 1976. Similarly, Wintersteiger et al. (1999) developed a highly selective and sensitive method using HPLC for detecting MCPA in ground and drinking water Wintersteiger, Goger, & Krautgartner, 1999.
Environmental Studies
In environmental sciences, MCPA has been a focal point in studying the occurrence and transformation of herbicides in natural water bodies. For example, Buser and Müller (1998) reported on the occurrence of MCPA in Swiss lakes and rivers, providing insights into its environmental presence and impact Buser & Müller, 1998.
Herbicide Efficacy and Selectivity
The herbicidal properties of MCPA, such as its effectiveness and selectivity, are another major research area. Blackman (1945) and Leafe (1962) investigated its performance as a weed killer, comparing it with other herbicides and examining its selectivity and metabolism in plants Blackman, 1945; Leafe, 1962.
Waste Treatment and Degradation
Studies have also focused on the degradation and waste treatment of MCPA. Boye et al. (2006) researched the electrochemical degradation of MCPA, providing valuable data for waste treatment applications Boye et al., 2006.
Occupational Exposure and Safety
Research concerning occupational exposure to MCPA, such as the work done by Manninen et al. (1986), has provided insights into the exposure levels and safety measures required for those working with this chemical Manninen, Kangas, Klen, & Savolainen, 1986.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O3/c1-5-4-6(10)2-3-7(5)15-9(11,12)8(13)14/h2-4H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWBGJRQZHYKMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C(=O)O)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methylphenoxy)-2,2-difluoroacetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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